Home > Products > Screening Compounds P78067 > N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide
N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide - 1020055-57-5

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide

Catalog Number: EVT-1678594
CAS Number: 1020055-57-5
Molecular Formula: C17H19FN2O2
Molecular Weight: 302.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement. This rearrangement, conducted under catalyst- and solvent-free conditions, highlights the compound's role in efficiently accessing the target benzamide.

2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

  • Compound Description: This compound is the product of a microwave-assisted Fries rearrangement using (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone as the starting material. The synthesis is notable for its efficiency and regioselectivity, achieved under catalyst- and solvent-free conditions. Density functional theory (DFT) calculations were employed to investigate the reaction mechanism, providing insights into the prototropy and rearrangement processes. Furthermore, the crystallographic analysis of the final product revealed key intermolecular interactions and energy frameworks influenced by different molecular conformations.

Acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 1)

  • Compound Description: This compound serves as a lead structure in the development of novel covalent JNK3 inhibitors, exhibiting an IC50 value in the low double-digit nanomolar range in a radiometric kinase assay. Its activity is further validated in a NanoBRETTM intracellular JNK3 assay, confirming its covalent engagement with the target enzyme.

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 13)

  • Compound Description: This compound, a derivative of Compound 1 with a photolabile protecting group, displays a nearly 10-fold decrease in intracellular JNK3 binding affinity compared to its uncaged counterpart. This property allows for controlled JNK3 activity in live cells using UV irradiation at a wavelength of 365 nm, enabling full binding affinity recovery within 8 minutes.

4-(5-benzo[1,3]dioxol-5-yl-4-pyridin-2-yl1H-imidazol-2-yl)-benzamide (SB-431542)

  • Compound Description: This compound is a selective inhibitor of Smad3 phosphorylation, exhibiting an IC50 of 94 nM. It effectively inhibits the TGF-β type I receptor kinase activity, specifically targeting the phosphorylation of Smad3 by ALK5. In renal epithelial carcinoma A498 cells, SB-431542 demonstrates efficacy in inhibiting TGF1-induced collagen Iα1 production, unlike the selective p38 MAPK inhibitor SB-242235. This suggests that collagen Iα1 activation by TGF1 occurs via ALK5 signaling independently of the p38 MAPK pathway.

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

  • Compound Description: This compound is synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride. Structural analysis reveals a unique conformation where the two p-fluorophenyl rings are inclined at specific angles to the naphthoquinone ring system. The molecule exhibits intermolecular interactions, including F⋯O and Br⋯O contacts, along with weak C—H⋯O and C—H⋯F interactions, contributing to its packing arrangement.

6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (Compound 1)

  • Compound Description: This compound is a key starting material in synthesizing fluorine-substituted 1,2,4-triazinones as potential anti-HIV-1 and CDK2 inhibitors.

4-fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide (Compound 5)

  • Compound Description: This compound serves as a starting point for synthesizing fluorine-substituted 1,2,4-triazinones explored for their anti-HIV-1 and CDK2 inhibitory activities. It demonstrates significant anti-HIV activity in MT-4 cells.

3-acrylamido-N-(4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)phenyl)benzamide (Compound 7)

  • Compound Description: This compound is a tetrasubstituted imidazole identified as a potent covalent inhibitor of c-Jun N-terminal kinase 3 (JNK3), exhibiting an IC50 of 0.3 nM. It demonstrates high metabolic stability in human liver microsomes and excellent selectivity in a kinase panel screen. Covalent bond formation with Cys-154 of JNK3 is confirmed through mass spectrometry studies.

4-[4-fluorophenyl]-2-[4-methylsulfinylphenyl]-5-[4-pyridyl] imidazole (SB-203580)

  • Compound Description: This compound, a p38 mitogen-activated protein kinase (MAPK) inhibitor, is used to study neutrophil chemotaxis caused by alveolar macrophages in chronic obstructive pulmonary disease (COPD). It does not inhibit chemotaxis caused by macrophage-derived chemokines, suggesting that corticosteroid treatment doesn't significantly affect this process in COPD or smoker alveolar macrophages.

4-(4-Fluorophenyl)−2-(4-hydroxyphenyl)−5-(4-pyridyl)−1H-imidazole (SB202190)

  • Compound Description: This compound, a p38α inhibitor, was used in combination with the MEK1 inhibitor PD0325901 in a study on colorectal cancer (CRC) using APCMin/+ mice, a model of familial adenomatous polyposis. The study found that simultaneous inhibition of p38α and MEK/ERK pathways significantly improved survival in these mice, suggesting a potential therapeutic approach for counteracting c-Myc-dependent carcinogenesis.

(R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide (Compound 22j)

  • Compound Description: This compound is a potent CDK2 inhibitor with an IC50 of 0.8 nM, showing selectivity over other CDK family members. Additionally, it exhibits growth inhibitory effects in tumor cells, highlighting its potential as an anticancer agent.

(rac)-4-(4-amino-6-sec-butoxy-5-(hydroxyiminomethyl)pyrimidin-2-ylamino)benzenesulfonamide (Compound 23c)

  • Compound Description: This compound exhibits notable inhibitory activity against CDK2 with an IC50 of 7.4 nM, further demonstrating the potential of substituted pyrimidines as CDK2 inhibitors.

2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide

  • Compound Description: This compound emerged as the most potent derivative in a series of substituted 2-amino-N-phenylbenzamides evaluated for antimycobacterial and antifungal activities. It exhibited good activity against Mycobacterium tuberculosis and superior efficacy against atypical mycobacterial strains compared to isoniazid (INH). The presence of a chloro substituent at position 5 was found to enhance antimycobacterial activity in these compounds.

N-(2-amino-5-fluorophenyl)-4-[N-(pyridn-3-ylacryloyl)aminomethyl]benzamide (Chidamide)

  • Compound Description: This compound is a novel histone deacetylase (HDAC) inhibitor. Its synthesis involves a multi-step process with 3-pyridineacrylic acid, prepared via the Knoevenagel reaction, as a key intermediate. The final compound, chidamide, is obtained through a controlled acetylation sequence using N,N'-carbonyldiimidazole.

Cisapride

  • Compound Description: Cisapride, (±)-cis-4-amino-5-chloro-N[1-[3(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, is a gastrokinetic drug known for its potent stimulating effect on gastrointestinal motor activity. The development of radiolabeled versions of cisapride, specifically tritiated and carbon-14 labeled forms, has facilitated metabolic studies to better understand its pharmacokinetic properties.

4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-2-(n-butoxy)-5-chlorobenzamide (Compound 5)

  • Compound Description: This compound, part of a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, exhibits potent gastrokinetic activity in rats, surpassing cisapride and showing comparable efficacy to AS-4370. Notably, it lacks dopamine D2 receptor antagonistic activity, a desirable characteristic in the development of gastrokinetic agents.

N-{(1Z)-3-[(3nitrophenyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide (Compound 5(B22))

  • Compound Description: This compound, an N-aminocarbonyl arylvinylbenzamide, exhibits potent antifungal activity against Candida albicans, Aspergillus niger, and Penicillium chrysogenum. Its minimal inhibitory concentration (MIC) of 2 μg/mL against these fungal strains demonstrates its efficacy, comparable to ketoconazole, a known antifungal agent. Molecular docking studies predict a specific binding mode within the sterol 14α-demethylase active site, suggesting a mechanism of action.

Properties

CAS Number

1020055-57-5

Product Name

N-(5-Amino-2-fluorophenyl)-4-(sec-butoxy)benzamide

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-butan-2-yloxybenzamide

Molecular Formula

C17H19FN2O2

Molecular Weight

302.34 g/mol

InChI

InChI=1S/C17H19FN2O2/c1-3-11(2)22-14-7-4-12(5-8-14)17(21)20-16-10-13(19)6-9-15(16)18/h4-11H,3,19H2,1-2H3,(H,20,21)

InChI Key

ZBMYAOGAIAEXJQ-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.